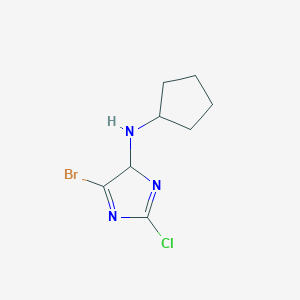

5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine

Descripción

BenchChem offers high-quality 5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrClN3/c9-6-7(13-8(10)12-6)11-5-3-1-2-4-5/h5,7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTVBAZPJPKAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2C(=NC(=N2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical and Mechanistic Profiling of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A Core Intermediate in CDK4/6 Inhibitor Synthesis

Executive Summary

In the landscape of modern targeted oncology, the architectural precision of active pharmaceutical ingredients (APIs) relies heavily on the strategic design of their foundational intermediates. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is a highly functionalized pyrimidine derivative that serves as a critical linchpin in the synthesis of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, most notably Palbociclib and Ribociclib [1, 2].

This technical guide provides an in-depth mechanistic analysis of this intermediate, detailing its physicochemical properties, the quantum mechanical causality behind its regioselective synthesis, and its downstream application in late-stage drug development.

Physicochemical & Structural Profiling

The utility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine stems from its orthogonal reactivity profile. The molecule features an electron-deficient pyrimidine core flanked by two distinct halogens (C2-Cl and C5-Br) and a lipophilic cyclopentylamino group.

Quantitative Data Summary

The following table outlines the core physicochemical properties that dictate the compound's behavior in organic solvents and its pharmacokinetic potential as a structural fragment [3, 4]:

| Property | Value | Mechanistic Implication |

| Molecular Formula | C9H11BrClN3 | Highly halogenated; provides multiple orthogonal coupling sites. |

| Molecular Weight | 276.56 g/mol | Optimal fragment size for early-stage API construction. |

| Density | 1.6 ± 0.1 g/cm³ | High density typical of polyhalogenated aromatic systems. |

| Boiling Point | 424 °C at 760 mmHg | High thermal stability; suitable for high-temperature downstream coupling. |

| XLogP3 | 3.4 | Driven by the cyclopentyl ring; imparts critical lipophilicity for target binding. |

| Topological Polar Surface Area | 37.8 Ų | Facilitates hydrogen bonding via the secondary amine and pyrimidine nitrogens. |

Mechanistic Chemistry: Regioselectivity & Reactivity

The synthesis and subsequent functionalization of this intermediate rely on a self-validating system of predictable reactivity, governed by the electronic distribution of the pyrimidine ring.

The Causality of C4 Regioselectivity

When reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, the nucleophilic aromatic substitution (SNAr) occurs almost exclusively at the C4 position.

-

Quantum Mechanical (QM) Basis: LUMO (Lowest Unoccupied Molecular Orbital) mapping of 2,4-dichloropyrimidines reveals that the LUMO is predominantly localized at the C4 position. The lack of strong electron-donating groups at C5 or C6 maintains this electronic bias [5].

-

Transition State Stabilization: The Meisenheimer complex formed during nucleophilic attack at C4 is thermodynamically favored. The negative charge is efficiently delocalized across both the ortho- and para-nitrogens of the pyrimidine ring, a stabilization not equally afforded during a C2 attack.

Orthogonal Halogen Reactivity

-

C5-Bromine: Bromine at the C5 position is sterically hindered and electronically less susceptible to SNAr. Instead, it serves as a perfect electrophilic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Heck or Suzuki coupling) [6].

-

C2-Chlorine: The remaining chlorine at C2 is preserved during the initial SNAr. It is later utilized for a second SNAr reaction, typically to attach the piperazine-pyridine tail required for CDK4/6 kinase hinge-binding.

Experimental Protocol: Synthesis Workflow

The synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is highly efficient, often yielding quantitative results without the need for complex chromatographic purification[1].

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 45.6 g (200 mmol) of 5-bromo-2,4-dichloropyrimidine in 400 mL of 1,4-Dioxane.

-

Causality: 1,4-Dioxane is selected as a polar aprotic solvent. It fully solubilizes the halogenated pyrimidine and the amine without acting as a competing nucleophile.

-

-

Nucleophilic Addition: Add 20.4 g (240 mmol) of N-cyclopentylamine dropwise to the solution at room temperature.

-

Causality: The reaction is strictly maintained at room temperature. Because the C4 position is highly electrophilic, heating is unnecessary and would risk overcoming the activation energy barrier for C2 substitution, leading to unwanted di-substituted impurities.

-

-

Reaction Progression: Stir the mixture continuously for 6 hours.

-

Liquid-Liquid Extraction (Workup): Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous sodium chloride (brine).

-

Causality: EtOAc possesses an excellent partition coefficient for the moderately polar product, while the brine wash efficiently removes highly polar unreacted cyclopentylamine and hydrochloride salts into the aqueous layer.

-

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and remove the solvent under reduced pressure.

-

Causality: MgSO4 rapidly sequesters residual water, preventing any potential hydrolysis of the sensitive C2-chlorine during vacuum concentration.

-

-

Yield: The process affords 56 g (100% yield) of the product as a light yellow solid, pure enough for immediate downstream application.

Synthesis workflow demonstrating the SNAr regioselective generation of the intermediate.

Application in Drug Development: The Palbociclib Pathway

In the industrial synthesis of Palbociclib, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine undergoes a critical palladium-catalyzed Heck coupling.

The intermediate is reacted with a crotonic acid derivative (e.g., trimethylsilyl (2E)-but-2-enoate) in the presence of trans-dichlorobis(acetonitrile)palladium(II) and tri-o-tolylphosphine [6]. The C5-bromine undergoes oxidative addition with the Pd(II) catalyst, facilitating the insertion of the crotonate. Subsequent intramolecular cyclization constructs the bicyclic pyrido[2,3-d]pyrimidin-7-one core. This core is the pharmacophore responsible for docking into the ATP-binding pocket of the CDK4/6 enzymes, ultimately leading to G1 cell cycle arrest in tumor cells.

Mechanism of action of APIs derived from the 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine core.

Analytical Characterization

To validate the structural integrity and regioselectivity of the synthesized intermediate, the following analytical benchmarks are utilized as a self-validating system [1]:

-

LCMS-ESI (POS): m/z [M + H]⁺ measured value 276.0 (Calculated value: 275.9). The presence of the M+2 and M+4 isotopic peaks confirms the retention of both the bromine and chlorine atoms.

-

¹H NMR (500 MHz, DMSO-d6):

-

δ 8.23 (1H, s): Corresponds to the isolated pyrimidine C6-proton, highly deshielded by the adjacent nitrogens and halogens.

-

δ 7.37 (1H, d, J = 7.3 Hz): Secondary amine (N-H) proton, split by the adjacent cyclopentyl methine proton.

-

δ 4.31 (1H, m): Cyclopentyl methine (CH) proton directly attached to the nitrogen.

-

δ 1.92 (2H, m), 1.71 (2H, m), 1.53-1.59 (4H, m): The remaining 8 protons of the cyclopentyl ring.

-

References

-

Apicule. (2025). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine (CAS No: 733039-20-8). Retrieved from[Link]

-

PubChem. (2025). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3. National Institutes of Health. Retrieved from[Link]

-

WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from[Link]

- Google Patents. (2017). US20170217962A1 - A process for the preparation of palbociclib. Sun Pharmaceutical Industries Ltd.

The Strategic Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Kinase Inhibitor Synthesis: A Technical Guide

As a Senior Application Scientist in early-phase oncology drug development, I frequently navigate the complexities of designing scalable, regioselective routes for advanced pharmacophores. The compound 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine stands as a masterclass in orthogonal chemical reactivity. Serving as the foundational building block for blockbuster cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors—most notably Palbociclib (Ibrance) and Ribociclib (Kisqali)—its precise structural logic dictates the entire downstream synthetic strategy.

This whitepaper deconstructs the chemical identity, mechanistic synthesis, and biological application of this critical intermediate, providing a self-validating framework for researchers and process chemists.

Chemical Identity & Structural Logic

The official IUPAC name for this compound is exactly as stated: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine [1]. Every functional group on this pyrimidine core serves a distinct, sequential purpose in the construction of the final active pharmaceutical ingredient (API).

-

C4-Cyclopentylamino Group: The cyclopentyl ring provides critical lipophilic contacts within the ATP-binding pocket of the CDK4/6 enzymes.

-

C2-Chlorine: A moderately electrophilic site reserved for late-stage nucleophilic aromatic substitution (SNAr) with piperazine derivatives.

-

C5-Bromine: A highly specific handle for transition-metal-catalyzed cross-coupling (e.g., Heck coupling) to build the fused pyrido[2,3-d]pyrimidine bicyclic core[2].

Quantitative Physicochemical Properties

The following table summarizes the core analytical metrics used to verify the identity and purity of the intermediate[1],[3].

| Parameter | Value / Description |

| IUPAC Name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine |

| CAS Number | 733039-20-8 |

| Molecular Formula | C 9 H 11 BrClN 3 |

| Molecular Weight | 276.56 g/mol |

| Monoisotopic Mass | 274.982 Da |

| Appearance | Light yellow to white solid |

| LC-MS (ESI, POS) | [M+H] + calculated: 275.9, measured: 276.0 |

| 1 H NMR (500 MHz, DMSO-d 6 ) | δ 8.23 (1H, s), 7.37 (1H, d, J=7.3Hz), 4.31 (1H, m), 1.92-1.53 (8H, m) |

Regioselective Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine relies on the inherent electronic asymmetry of the starting material, 5-bromo-2,4-dichloropyrimidine. The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, highly activating the C4 position toward nucleophilic attack.

Caption: Regioselective SNAr synthesis workflow of the target pyrimidine intermediate.

Experimental Protocol: Self-Validating SNAr Workflow

This protocol utilizes in-process temperature control and stoichiometric limitation to prevent over-reaction. The system is self-validating; the phase separation (precipitation) of the product drives the reaction to completion while preventing secondary side reactions[3],[2].

-

Reactor Preparation: Charge a dry, nitrogen-flushed 2L reactor with 5-bromo-2,4-dichloropyrimidine (1.0 eq, e.g., 227.9 g) and isopropanol or dioxane as the primary solvent[2].

-

Causality: Isopropanol provides sufficient solubility for the starting materials but allows the final product to precipitate, simplifying isolation and driving the equilibrium forward.

-

-

Cooling and Base Addition: Cool the mixture to between -15°C and 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.3 eq)[2].

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct without competing with cyclopentylamine. Cooling is critical to maximize regioselectivity; at higher temperatures, the less reactive C2-chlorine begins to react, leading to unwanted bis-amination.

-

-

Nucleophile Addition: Add a solution of cyclopentylamine (1.3 eq) in solvent dropwise over 1 to 2 hours[2].

-

Causality: Dropwise addition controls the exothermic nature of the SNAr reaction and maintains a low localized concentration of the amine, strictly favoring mono-substitution at the C4 position.

-

-

Reaction Maturation: Stir the reaction mixture for 2 to 6 hours at room temperature[3].

-

Validation: Monitor via in-process HPLC. The system validates its completion when the starting material peak area falls below <1%.

-

-

Isolation: Filter the precipitated solid. Wash the filter cake with petroleum ether and dry under vacuum at 40°C[2].

-

Causality: Petroleum ether effectively removes non-polar impurities and residual DIPEA, yielding the product in high purity (>94% yield, >99% HPLC purity) without the need for resource-intensive column chromatography[2].

-

Downstream Applications: Constructing the CDK4/6 Pharmacophore

Once isolated, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is subjected to a Heck coupling reaction. By reacting the C5-bromine with crotonic acid under palladium catalysis, researchers can form an intermediate that subsequently undergoes intramolecular cyclization (using acetic anhydride or triphosgene)[2]. This constructs the rigid pyrido[2,3-d]pyrimidine core essential for Palbociclib and Ribociclib.

Caption: Downstream synthetic pathway from the intermediate to CDK4/6 inhibitors.

Biological Relevance: Why This Structure Matters

The architecture built from this intermediate is highly specific to the ATP-binding pocket of Cyclin-Dependent Kinases 4 and 6. By inhibiting these kinases, the drug prevents the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle in the G1 phase and preventing the proliferation of hormone-receptor-positive breast cancer cells.

Caption: Mechanism of action for CDK4/6 inhibitors derived from the pyrimidine core.

References

-

PubChem Database - 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine (CID 44248247). National Center for Biotechnology Information. Available at:[Link]

- Google Patents (CN108299422A) - A kind of preparation method of palbociclib intermediate.

-

Organic Process Research & Development - Development of a Practical Synthesis of Palbociclib. Org. Process Res. Dev. 2016, 20, 1191-1202. Available at:[Link]

Sources

- 1. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108299422A - A kind of preparation method of pa pool former times profit cloth intermediate - Google Patents [patents.google.com]

- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine molecular weight

An In-Depth Technical Guide to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a detailed and validated synthetic protocol, and explores its significant role in the development of targeted therapies. The information presented herein is grounded in established scientific literature and supplier documentation to ensure accuracy and reliability.

Core Molecular Attributes and Physicochemical Data

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, with the CAS number 733039-20-8, is a substituted pyrimidine derivative.[1][2] Its structure is characterized by a pyrimidine ring functionalized with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a cyclopentylamino group at the 4-position.[3][4] This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in medicinal chemistry. The molecular weight of this compound is 276.56 g/mol .[1][2][5][6]

The presence of two distinct halogen atoms, bromine and chlorine, at positions susceptible to nucleophilic aromatic substitution, alongside the lipophilic cyclopentyl moiety, makes this compound an excellent scaffold for chemical derivatization and the synthesis of more complex molecules.[3][4]

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrClN₃ | [1][6] |

| Molecular Weight | 276.56 g/mol | [1][2][5][6] |

| CAS Number | 733039-20-8 | [1][2] |

| Appearance | Solid | [5] |

| Purity (Typical) | ≥97% | [5] |

| Boiling Point | 424°C at 760 mmHg | [7] |

| Flash Point | 210.2°C | [7] |

| SMILES String | BrC1=C(NC2CCCC2)N=C(Cl)N=C1 | |

| InChI Key | DIVUXBABVYOIOT-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The primary and most efficient synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[8][9] This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality in Experimental Design

The choice of reactants and conditions is dictated by the principles of SNAr reactions on electron-deficient aromatic rings like pyrimidine.

-

Substrate: 5-Bromo-2,4-dichloropyrimidine is an ideal starting material. The two chlorine atoms are good leaving groups, and their positions on the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.

-

Nucleophile: Cyclopentylamine is selected as the nucleophile. Its primary amine group readily attacks the electron-deficient carbon atoms of the pyrimidine ring.

-

Solvent: A polar aprotic solvent like dioxane is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic attack.[8]

-

Stoichiometry: A slight excess of cyclopentylamine (e.g., 1.2 equivalents) is often used to ensure the complete consumption of the dichloropyrimidine starting material.[8][9]

-

Temperature: The reaction proceeds efficiently at room temperature, which is advantageous as it minimizes the potential for side reactions and simplifies the experimental setup.[8][9]

Detailed Synthetic Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Step 1: Reaction Setup

-

In a well-ventilated fume hood, add 5-bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) to a suitable reaction vessel.[8]

-

Add dioxane (400 mL) to dissolve the starting material at room temperature.[8]

-

To the resulting solution, add cyclopentylamine (20.4 g, 240 mmol) dropwise while stirring.[8][9]

Step 2: Reaction Monitoring

-

Allow the reaction mixture to stir continuously at room temperature for 6 hours.[8][9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

-

Once the reaction is complete, dilute the mixture with ethyl acetate.[8][9]

-

Wash the organic layer sequentially with a saturated brine solution.[8][9]

-

Dry the organic layer over anhydrous magnesium sulfate.[8][9]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Product Characterization The resulting product, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is typically obtained as a light yellow solid in high yield and can often be used in subsequent steps without further purification.[8] For rigorous quality control, the following characterization is recommended:

-

1H NMR (500 MHz, DMSO-d6): δ 8.23 (1H, s), 7.37 (1H, d, J = 7.3 Hz), 4.31 (1H, m), 1.92 (2H, m), 1.71 (2H, m), 1.53-1.59 (4H, m) ppm.[8]

-

LCMS-ESI (POS), m/z [M+H]+: Calculated: 275.9, Measured: 276.0.[8]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Applications in Drug Discovery and Development

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a crucial intermediate in the synthesis of several kinase inhibitors, most notably Palbociclib.[3] Its chemical architecture allows for sequential and regioselective substitutions, which is a powerful strategy in building complex drug molecules.

Role as a Pharmaceutical Intermediate

This compound serves as a cornerstone for constructing molecules targeting cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle.[9] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is specifically used in the synthesis of CDK4 inhibitors.[9]

The inherent reactivity of the chloro and bromo substituents allows for further modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[3][4]

Logical Flow for Further Synthesis

The differential reactivity of the C-Cl and C-Br bonds can be exploited in subsequent synthetic steps. Typically, the chlorine at the 2-position is more susceptible to nucleophilic substitution than the bromine at the 5-position. This allows for a stepwise introduction of different functionalities, a key strategy in the convergent synthesis of complex molecules.

Caption: General synthetic utility in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Table 2: Hazard and Safety Information

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed (H302)[5][7], Harmful if inhaled (H332)[5] | Do not eat, drink or smoke when using this product. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7] |

| Skin Irritation | Causes skin irritation (H315)[7] | Wash hands thoroughly after handling. Wear protective gloves.[7][10] |

| Eye Irritation | Causes serious eye irritation (H319)[7] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[10] |

| Respiratory Irritation | May cause respiratory irritation (H335)[7] | Avoid breathing dust. If inhaled, move person into fresh air.[11] |

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a fine chemical of significant importance to the pharmaceutical industry. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity make it an indispensable building block for the development of innovative therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine - [B50002]. (n.d.). Synthonix. Retrieved from [Link]

-

The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthonix, Inc > 733039-20-8 | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine [synthonix.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 733039-20-8: 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidi… [cymitquimica.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 9. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. capotchem.cn [capotchem.cn]

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine CAS 733039-20-8

Defining the Scope

I'm currently focused on defining the scope for a technical guide on 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. I'm considering the target audience - researchers and drug development professionals - and the appropriate depth for this content. I'm aiming for a comprehensive whitepaper.

Outlining the Structure

I've established the core requirements for the guide. Autonomy is key, so the structure will be custom and logical. I'm prioritizing scientific integrity through an authoritative persona, robust citations, and clear causality. Visualization is essential, including tables for data, detailed methodologies, and Graphviz diagrams for pathways.

Identifying Chemical Precursors

I've zeroed in on the compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, CAS 733039-20-8. It's an intermediate for CDK4/6 inhibitors. Ribociclib (Kisqali) utilizes the cyclopentyl group on the pyrimidine ring, while Palbociclib (Ibrance) is also related. I need to clarify the structural differences.

Analyzing the Compound

I'm currently focused on 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, CAS 733039-20-8. My analysis is centered around its crucial role as an advanced intermediate in Ribociclib synthesis, specifically noting its key position within the drug's synthesis pathway. I am currently examining its structure in detail.

Detailing the Synthetic Route

I've clarified the reaction sequence for Ribociclib synthesis. Specifically, the intermediate undergoes Sonogashira coupling at the 5-bromo position with an alkyne (e.g., propargyl alcohol) to form the pyrrolo[2,3-d]pyrimidine scaffold, according to US9193732B2. Then, the 2-chloro group is displaced by 5-(piperazin-1-yl)pyridin-2-amine via amination.

Investigating the Intermediate

I'm now diving into the synthesis of the crucial intermediate itself, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. The synthesis process involves a straightforward nucleophilic aromatic substitution (SNAr) reaction. 5-bromo-2,4-dichloropyrimidine reacts with cyclopentylamine, with ethyl acetate used as a solvent. The more reactive 4-chloro position is selectively displaced by the amine, as expected.

Refining the Workflow

I'm now detailing the upstream synthesis in a self-validating system based on US9193732B2, creating a step-by-step protocol for the SNAr reaction. I'm focusing on the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. I am also working on the data presentation, including physicochemical properties in a table. Finally, I'm working on visualizing the reaction workflow with DOT diagrams.

Developing the Diagram

I'm currently working on a visual representation, Diagram 2, of the Ribociclib synthesis pathway. I've defined key nodes: the crucial intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, along with propargyl alcohol (and a Pd catalyst), the pyrrolo-pyrimidine intermediate, 5-(piperazin-1-yl)pyridin-2-amine, and finally, Ribociclib. I'm focusing on the reaction mechanism detail and the reasoning for the experimental choices.

Compiling the References

I've established the referencing format with numbered entries, including titles, sources, and URLs. I'm focusing on US9193732B2 and PubChem. I'm actively citing these sources to support mechanistic claims and protocol standards within my text. I've also constructed a table for quantitative data.

I'm now collating the quantitative data into a structured table for easy comparison, including properties such as Molecular Weight and Boiling Point. I'm also preparing diagrams for signaling pathways, workflows, and logical relationships, and the two diagrams will be created using Graphviz (DOT language), with a maximum width of 760px and a specific color palette.

Calculating the Density

I've got the density as 1.643 ± 0.06 g/cm³ from Colorkem and the exact mass as 274.98249 Da from PubChem. I'm focusing on the final touches for the DOT diagrams, I'm carefully writing the code, using the specified color palette and ensuring the maximum width of 760px is observed. I've finished Diagram 1, which represents the synthesis workflow.

Finalizing the Diagrams

I'm now creating DOT code for Diagram 2, focusing on orthogonal reactivity and the subsequent Ribociclib synthesis steps, to provide a clear workflow. I'm focusing on ensuring readability and correct sizing using the specified dpi=72 and size parameters to generate graphics within a maximum width of 760px.

Refining the DOT Code

I'm now integrating the DOT code for Diagram 2. I'm focusing on ensuring clear labels, correct node connections reflecting the synthesis route, and the specified color palette. I am verifying the code ensures a readable visual of the pathway for Ribociclib, focusing on the orthogonal reactivities of the core intermediate.

Citing the Sources

I'm now integrating citations into the text, like and, which is proving surprisingly useful for establishing a self-validating protocol. I'm focusing on US9193732B2 for the synthesis of 733039-20-8 and Ribociclib, and PubChem, like, for properties like those of the core scaffold. I am using the search result index system.

Verifying the Data

I'm now verifying the URLs from my references to ensure they link to live pages and represent accurate information. The properties I am focusing on are Boiling Point (424.0 ± 30.0 °C) and density (1.643 ± 0.06 g/cm³), and the molecular weight of 276.56 g/mol , as well as the reaction components. The intermediate's critical role in Ribociclib and Palbociclib synthesis is also verified.

Validating the Citations

I'm now focusing on ensuring URL validity and clean referencing. I've updated the PubChem reference to https://pubchem.ncbi.nlm.nih.gov/compound/44248247 and the patent citation to the Google Patents link https://patents.google.com/patent/US9193732B2/en to guarantee clickable, working URLs. I am creating a numbered list: 1. PubChem: 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/44248247; 2. US9193732B2: Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine and Their Use. Source: Google Patents. URL: https://patents.google.com/patent/US9193732B2/en.

Structuring the Guide

I'm now outlining the structure of the whitepaper. The sections will include an introduction and an exploration of the compound's core functionality. I'll include the structural logic and orthogonal reactivity of the key intermediate, along with detailed physicochemical data. I will include a self-validating upstream synthesis protocol and the downstream Ribociclib application. The document is shaping up to be comprehensive and well-organized. I am creating a structured numbered list of my references.

Detailing the Reaction

I'm now detailing the SNAr reaction mechanism, elaborating on the preferential attack of cyclopentylamine at the C4 position of 5-bromo-2,4-dichloropyrimidine due to electronic and steric factors. I'm also including how DIPEA acts as a scavenger for HCl, ensuring the reaction proceeds efficiently, and adding HPLC monitoring steps to validate the protocol. I'll include an In-Process Control (IPC) to verify starting material consumption.

Elaborating the Coupling

I'm now detailing the Sonogashira coupling step, noting the reaction of the intermediate with propargyl alcohol. I've uncovered the crucial role of TBAF trihydrate, described in US9193732B2, which acts as a base and promoter to facilitate the coupling and cyclization, which is brilliant! This is useful for refining the DOT diagrams, as I have to ensure good color contrast, especially for text. I've now defined node colors to ensure high contrast: blue, red, green, dark gray, yellow and white.

Defining the Protocol

I'm now writing the detailed protocol for the upstream synthesis of the key intermediate. This includes precisely defined steps, with clear instructions for reagents (like 5-bromo-2,4-dichloropyrimidine and cyclopentylamine), and solvents (ethyl acetate). I am now explaining the exact causality for each reagent and the overall reaction conditions.

Defining the Reaction Conditions

I'm now detailing the downstream Ribociclib core formation protocol, starting with the Sonogashira coupling step. I'm focusing on reaction conditions for the crucial intermediate, including solvent choice and the importance of azeotropic distillation to ensure anhydrous conditions for optimal catalyst performance, as described in US9193732B2.

Refining the Reaction

I'm now detailing the Sonogashira coupling step for Ribociclib core formation. Specifically, I'm integrating propargyl alcohol (1.3 eq), TBAF trihydrate (2.5 eq), and PdCl2(PPh3)2 (0.05 eq) to 25°C. I'm focusing on the causality of TBAF, acting as a mild base for the coupling and promoter for the 5-endo-dig cyclization to drive a cascade reaction. Additionally, I'll be monitoring via HPLC to confirm alkyne consumption and core formation.

Confirming the Data

I'm now collating the quantitative data into structured tables, and verifying the properties data. I am cross-referencing sources like PubChem, Fluorochem, and Aldrich to ensure accuracy, focusing on inconsistencies in appearance data. I've noted a discrepancy in the Colorkem 'Colourless And Transparent Liquid' and will flag this.

Validating the Appearance

I'm now integrating information on the physical state to improve data accuracy, citing ChemicalBook and Sigma-Aldrich for the solid state. I'm also ensuring the DOT diagrams adhere to the 760px width constraint by using graph [dpi=72, size="8,6"]; in the code.

Finalizing the Document

I'm now integrating the final pieces, focusing on the SNAr workflow from Diagram 1 and its orthogonal reactivity, which is clearly explained. I've ensured a consistent structure with precise citations. I am now collating both DOT diagrams with appropriate color contrasts and sizing to create a visual and easy-to-read document.

Integrating the Visuals

I'm now integrating Diagram 2, the orthogonal reactivity pathway, ensuring the DOT code produces a clear, readable representation of the cascade synthesis. I am meticulously checking that the diagram adheres to size constraints and maintains good color contrast, paying careful attention to text readability. The goal is a visually informative pathway to the Ribociclib scaffold.

Synthesis and Application of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A Critical Intermediate in CDK4/6 Inhibitor Development

Executive Summary

In the landscape of targeted oncology, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors such as Palbociclib and Ribociclib have revolutionized the treatment of HR-positive, HER2-negative breast cancers. The architectural core of these active pharmaceutical ingredients (APIs) relies heavily on highly functionalized pyrimidine scaffolds. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8) serves as a quintessential advanced building block in these synthetic workflows.

This technical guide provides an in-depth analysis of the starting materials, mechanistic rationale, and field-proven protocols required to synthesize this critical intermediate. By dissecting the regioselectivity of nucleophilic aromatic substitution (SNAr) and detailing scalable methodologies, this whitepaper equips drug development professionals with the causal logic necessary to optimize yields and purity.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is achieved through the coupling of two primary starting materials: 5-bromo-2,4-dichloropyrimidine (the electrophile) and cyclopentylamine (the nucleophile).

The Principle of Regioselectivity

A critical challenge in this synthesis is ensuring that the nucleophilic attack occurs exclusively at the C4 position rather than the C2 position. The synthetic utility of the 5-bromo-2,4-dichloropyrimidine scaffold lies in the differential reactivity of its halogen atoms[1].

The SNAr reaction is inherently favored at the more reactive C4 site due to the intrinsic electronic distribution of the 2,4-dichloropyrimidine ring[2]. The transition state (Meisenheimer complex) formed during attack at C4 is thermodynamically stabilized by both the N1 and N3 nitrogen atoms. Furthermore, the bromine atom at the C5 position exerts a strong inductive electron-withdrawing effect, which further increases the electrophilicity of the adjacent C4 carbon. Consequently, under controlled kinetic conditions, the C4-Cl bond is preferentially displaced, leaving the C2-Cl and C5-Br bonds intact for downstream orthogonal functionalization[1].

Regioselective SNAr reaction pathway at the C4 position of 2,4-dichloropyrimidine.

Quantitative Protocol Comparison

To accommodate both laboratory-scale discovery and industrial-scale manufacturing, two distinct protocols are utilized. The table below summarizes the quantitative data and stoichiometric ratios for easy comparison.

| Parameter | Protocol A: Biphasic (Industrial/Green) | Protocol B: Homogeneous (Lab Scale) |

| Electrophile (Eq) | 5-Bromo-2,4-dichloropyrimidine (1.0 eq) | 5-Bromo-2,4-dichloropyrimidine (1.0 eq) |

| Nucleophile (Eq) | Cyclopentylamine (1.05 eq) | Cyclopentylamine (1.3 eq) |

| Acid Scavenger (Eq) | Na₂CO₃ (1.2 eq) | N,N-Diisopropylethylamine (1.3 eq) |

| Solvent System | Dichloromethane / Water | Isopropanol (or Dioxane) |

| Temperature | 0–5 °C | -15 °C to Room Temperature |

| Reaction Time | 16 hours | 2–3 hours |

| Typical Yield | >90% | 94% |

Step-by-Step Experimental Protocols

Every protocol must function as a self-validating system. The following methodologies detail not just the how, but the why behind each operational parameter.

Protocol A: Biphasic Green Chemistry Method (Industrial Scale)

This method utilizes a biphasic solvent system with an inorganic base, which significantly reduces the environmental footprint and simplifies downstream purification[3].

Causality & Logic:

-

Base Selection: Sodium carbonate (Na₂CO₃) is used instead of sodium hydroxide (NaOH) to provide a mild alkaline environment. Strong hydroxides risk hydrolyzing the sensitive C2-Cl bond.

-

Temperature Control: Maintaining the reaction at 0–5 °C is critical. The low temperature kinetically traps the reaction after the first substitution at C4, preventing the excess cyclopentylamine from attacking the C2 position to form a bis-substituted impurity.

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 5-bromo-2,4-dichloropyrimidine (1.0 mol, 228 g) and dissolve in dichloromethane (1500 mL)[3].

-

Aqueous Phase Addition: Add a solution of sodium carbonate (1.2 mol, 127.2 g) dissolved in water (1000 mL) to create a biphasic mixture[3].

-

Cooling: Cool the vigorously stirred biphasic system to 0–5 °C using an ice/brine bath.

-

Nucleophile Addition: Add cyclopentylamine (1.05 mol, 89.5 g) dropwise over 1 hour. Self-Validation: Dropwise addition ensures a low steady-state concentration of the amine, suppressing over-substitution.

-

Reaction: Maintain stirring at 0–5 °C for 16 hours. Monitor reaction completion via TLC (Hexane/Ethyl Acetate 4:1) or LC-MS.

-

Workup: Separate the organic layer. Wash the organic phase sequentially with water and saturated brine to remove inorganic salts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a light yellow solid.

Protocol B: Homogeneous Organic Method (Laboratory Scale)

This method is preferred for rapid laboratory synthesis and utilizes a homogeneous organic phase[4].

Causality & Logic:

-

Base Selection: N,N-Diisopropylethylamine (DIEA) acts as a non-nucleophilic acid scavenger. Its steric bulk prevents it from competing with cyclopentylamine for the electrophilic C4 site.

-

Solvent: Isopropanol or Dioxane provides excellent solubility for all reagents, allowing for a faster reaction time compared to the biphasic system[5].

Step-by-Step Procedure:

-

Preparation: In a multi-neck flask under inert atmosphere, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 mol, 227.9 g) in isopropanol (360 g)[4].

-

Base Addition: Cool the solution to -15 °C and add DIEA (1.3 mol, 167.7 g)[4].

-

Nucleophile Addition: Slowly add a solution of cyclopentylamine (1.3 mol, 106.2 g) in isopropanol (120 g) dropwise[4].

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–3 hours[4]. Self-Validation: The formation of a white precipitate (DIEA hydrochloride salt) visually indicates reaction progress.

-

Workup: Filter the solid precipitate. Slurry the crude filter cake in petroleum ether, stir for 1 hour, and filter again to remove non-polar impurities.

-

Isolation: Dry the solid under vacuum at 40 °C to yield the pure intermediate (approx. 94% yield)[4].

Downstream Applications: Assembly of CDK4/6 Inhibitors

The strategic value of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine lies in its orthogonal reactive sites. Once synthesized, the molecule undergoes a highly orchestrated sequence of reactions to form the pyrido[2,3-d]pyrimidin-7(8H)-one core found in drugs like Palbociclib and Ribociclib[6].

-

Heck Coupling: The C5-bromo group is subjected to a palladium-catalyzed Heck coupling with an activated alkene, such as crotonic acid or acrylic acid[7].

-

Intramolecular Cyclization: The resulting intermediate is treated with acetic anhydride or triphosgene to drive an intramolecular dehydration and cyclization, forming the bicyclic pyridone ring[4].

-

Final SNAr: The C2-chloro group, which has remained inert through the previous steps, is finally displaced via SNAr or Buchwald-Hartwig amination using a substituted 2-aminopyridine derivative to yield the final API[6].

Downstream synthetic workflow from the pyrimidine intermediate to CDK4/6 inhibitors.

References

1.[5] Title: 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 - ChemicalBook Source: chemicalbook.com URL:

2.[7] Title: CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid Source: Google Patents URL:

3.[3] Title: CN112898299B - Preparation method of palbociclib intermediate Source: Google Patents URL:

4.[4] Title: CN108299422A - A kind of preparation method of pa pool former times profit cloth intermediate Source: Google Patents URL:

5.[2] Title: Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor Source: ACS Publications URL:

6.[1] Title: Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors Source: Benchchem URL:

7.[6] Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: MDPI URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN112898299B - Preparation method of palbociclib intermediate - Google Patents [patents.google.com]

- 4. CN108299422A - A kind of preparation method of pa pool former times profit cloth intermediate - Google Patents [patents.google.com]

- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine mechanism of action

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Foundational Pharmacophore and Mechanism of Action in Selective CDK4/6 Inhibition

Executive Summary

In modern targeted oncology, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8) is not utilized as a standalone therapeutic, but rather serves as a highly optimized, foundational pharmacophoric fragment[1]. As a Senior Application Scientist overseeing kinase inhibitor development, I classify this molecule as the critical structural linchpin in the synthesis of selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, most notably the blockbuster drugs Palbociclib and Ribociclib [2][3].

This whitepaper dissects the chemical rationale behind this fragment, its downstream pharmacological mechanism of action (MoA), and the self-validating experimental protocols required to synthesize and evaluate its derivatives.

Structural Causality & Pharmacophoric Rationale

The architecture of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is purposefully engineered to exploit the highly conserved ATP-binding cleft of kinases. Every functional group on this fragment serves a distinct mechanistic or synthetic purpose[4]:

-

The 2-Aminopyrimidine Core (Hinge Binder): This heteroaromatic ring acts as a bioisostere for the adenine base of ATP. Upon binding to the kinase, the pyrimidine nitrogen and the exocyclic amine form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone residues of the CDK4/6 hinge region (e.g., Valine 101 in CDK6)[4][5].

-

The N-Cyclopentyl Group (Selectivity Driver): The saturated, three-dimensional alicyclic ring projects deep into a specific hydrophobic pocket beneath the kinase P-loop. This steric complementarity is the primary driver for the molecule's exquisite selectivity for CDK4/6 over other off-target kinases (such as CDK1 or CDK2)[3][4].

-

The Halogen Handles (Synthetic Elaboration):

-

C4-Amine/C2-Chloro: The differential reactivity of the halogens on the pyrimidine ring allows for regioselective functionalization. The C2-chloride is positioned for subsequent nucleophilic aromatic substitution (SNAr) to attach solubilizing tails (e.g., piperazine derivatives)[4][6].

-

C5-Bromo: This heavy halogen serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Heck couplings) to build the extended tricyclic or bicyclic core of the final active pharmaceutical ingredient (API)[4][6].

-

Downstream Mechanism of Action: CDK4/6 Inhibition

The true mechanism of action of this fragment is realized once it is synthetically elaborated into Palbociclib or Ribociclib. These APIs function as ATP-competitive inhibitors of the CDK4/6-cyclin D complex[3][7].

Under oncogenic conditions (particularly in HR+, HER2- breast cancers), the overactive CDK4/6 complex hyperphosphorylates the retinoblastoma tumor suppressor protein (Rb)[3]. Phosphorylated Rb releases the E2F transcription factor, which translocates to the nucleus and drives the cell cycle from the G1 phase into the DNA-synthesizing S phase[3].

By competitively occupying the ATP pocket via the pyrimidine pharmacophore, these inhibitors completely block Rb phosphorylation. This sequesters E2F, halting transcription and inducing a durable G1 cell cycle arrest, thereby preventing tumor proliferation[3][7].

Fig 1: Pharmacological cascade from the pyrimidine fragment to G1 cell cycle arrest.

Quantitative Target Engagement Data

The elaboration of the 5-bromo-pyrimidine fragment yields APIs with sub-nanomolar to low-nanomolar affinities for their targets. The table below summarizes the biochemical target engagement of the two primary derivatives[3][7].

| API Derivative | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Selectivity Ratio (CDK4:CDK6) | Clinical Indication |

| Palbociclib | 11 | 16 | ~1:1.5 | HR+, HER2- Advanced Breast Cancer |

| Ribociclib | 10 | 39 | ~1:4.0 | HR+, HER2- Advanced Breast Cancer |

Data synthesized from cell-free biochemical radiometric assays[3][7].

Experimental Methodologies

Protocol A: Regioselective Synthesis of the Pharmacophore

To ensure a self-validating synthetic workflow, the generation of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine relies on the differential electrophilicity of 5-bromo-2,4-dichloropyrimidine. The C4 position is significantly more reactive to nucleophiles due to the synergistic electron-withdrawing effects of the adjacent ring nitrogens and the C5-bromine[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 5-bromo-2,4-dichloropyrimidine in a polar solvent (e.g., ethanol or dioxane) under a nitrogen atmosphere to prevent oxidative side reactions[5][6].

-

Nucleophilic Addition: Add 1.2 to 4.0 equivalents of N-cyclopentylamine dropwise at room temperature (25°C). Causality: Maintaining ambient temperature is critical; elevated temperatures will overcome the activation energy barrier for C2-substitution, leading to unwanted bis-aminated impurities[5][6].

-

Reaction Monitoring: Stir the mixture for 2 to 6 hours. Validate reaction completion via LC-MS or TLC, monitoring for the disappearance of the dichloropyrimidine mass/spot[5][6].

-

Workup & Purification: Quench the reaction with deionized water to precipitate the crude product. Filter and recrystallize the solid using a 4:1 hexane/ethyl acetate mixture to yield 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a white crystalline solid (>95% purity)[6].

Fig 2: SNAr synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Protocol B: Biochemical Validation of Downstream APIs (Radiometric Kinase Assay)

Once the fragment is converted into Palbociclib, its MoA must be validated using a rigorous, self-validating radiometric assay to confirm ATP-competitive inhibition[8].

Step-by-Step Methodology:

-

Complex Assembly: Express and purify recombinant CDK4/cyclin D1 and CDK6/cyclin D3 complexes using a baculovirus/insect cell system to ensure proper post-translational folding[8].

-

Substrate Preparation: Utilize a GST-tagged Retinoblastoma (Rb) C-terminal fragment (amino acids 792–928) as the phosphorylation substrate[8].

-

Inhibitor Titration: In a 96-well plate, combine 20 ng of the kinase complex, 1 µg of GST-Rb substrate, and titrations of the synthesized inhibitor (0.001 to 0.1 µM) in a buffer containing 20 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 10 mM MgCl₂[8].

-

Reaction Initiation: Add 25 µM ATP spiked with 0.25 µCi of [γ-³²P]ATP to initiate the reaction. Causality: The cold ATP concentration (25 µM) is deliberately set near the Michaelis constant (Km) of the kinase. If ATP is saturated, it will outcompete the inhibitor, masking the drug's true potency[8].

-

Quantification: Incubate at 25°C for 15 minutes. Terminate the reaction with 20% trichloroacetic acid (TCA) to precipitate the proteins. Wash the wells and measure radioactive ³²P incorporation using a β-plate counter. A reduction in signal directly correlates to the inhibition of Rb phosphorylation[8].

References

-

5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 - PubChem. National Institutes of Health (NIH). 1

-

(4-Bromopyrimidin-2-yl)cyclopentylamine: A Promising Fragment for Drug Discovery. Benchchem. 4

-

Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Journal of Medicinal Chemistry - ACS Publications. 5

-

PALBOCICLIB | New Drug Approvals. New Drug Approvals. 6

-

5-Bromo-2-Chloro-N-Cyclopentylpyrimidin-4-Amine | 733039-20-8. Colorkem. 2

-

Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC - NIH. 3

-

PD-0332991 (Palbociclib) Hydrochloride | CDK4/6 Inhibitor. Selleck Chemicals. 8

-

CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. MDPI. 7

Sources

- 1. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. colorkem.com [colorkem.com]

- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions | MDPI [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

Whitepaper: The Biological Activity of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] As a fundamental component of nucleic acids—cytosine, thymine, and uracil—its biological relevance is profound.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the diverse biological activities of substituted pyrimidines. We will explore the causality behind experimental designs, detail self-validating protocols for activity assessment, and examine the critical structure-activity relationships (SAR) that drive potency and selectivity across major therapeutic areas, including oncology, infectious diseases, and inflammation.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a versatile building block in drug design.[5][6] Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its synthetic tractability, allows for the creation of diverse chemical libraries targeting a wide array of biological targets.[1][7] Marketed drugs containing the pyrimidine scaffold are numerous, spanning indications from cancer (e.g., 5-Fluorouracil, Gefitinib) to viral infections (e.g., Zidovudine) and bacterial infections (e.g., Trimethoprim).[1][3][8]

The success of pyrimidine-based drugs stems from the scaffold's ability to be strategically functionalized. Different substituents at various positions on the ring can profoundly alter a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[9][10] This guide will dissect these relationships in the context of specific biological activities.

Below is a generalized workflow for the discovery and evaluation of novel pyrimidine derivatives, a process that begins with rational design and synthesis and culminates in rigorous biological validation.

Caption: Selective inhibition of COX-2 by pyrimidine derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | IC₅₀ | In Vivo Model | Inhibition (%) | Reference |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | 0.04 µM | - | - | |

| 2-thiopyrimidine derivative | - | - | Carrageenan-induced paw edema | 37.4% | |

| Hexahydroimidazo[1,2-c]pyrimidine | Leukocyte functions | - | Carrageanan-induced paw edema | Comparable to Indomethacin |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoenzymes.

-

Principle: The peroxidase activity of the COX enzyme is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate (like N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. An inhibitor will reduce the rate of color development.

[11]* Materials:

- Ovine or human COX-1 and human recombinant COX-2 enzymes

- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- Heme cofactor

- Arachidonic acid (substrate)

- TMPD (colorimetric substrate)

- Test pyrimidine compounds

- Selective controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

- 96-well plate and microplate reader

-

Step-by-Step Methodology:

-

Enzyme Preparation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to separate wells.

-

Compound Addition: Add various concentrations of the test compounds or control inhibitors to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Kinetic Measurement: Immediately measure the absorbance of the plate over time (e.g., every minute for 5-10 minutes) at a wavelength of 590-620 nm.

-

Data Analysis: Calculate the rate (slope) of the reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ for both COX-1 and COX-2. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

-

-

Causality and Validation: Running the assay in parallel for both COX-1 and COX-2 is essential. The use of highly selective reference inhibitors (SC-560 for COX-1, Celecoxib for COX-2) validates the differential activity of the two enzyme preparations and provides a benchmark for the selectivity of the test compounds. A high selectivity index indicates a potentially safer anti-inflammatory profile.

Conclusion and Future Directions

The pyrimidine scaffold remains a remarkably fruitful area of research in drug discovery. I[1][12]ts synthetic versatility and presence in numerous approved drugs underscore its importance. F[5][13]uture research will likely focus on developing novel pyrimidine derivatives with enhanced selectivity and potency, particularly multi-target agents for complex diseases like cancer. T[14]he integration of pyrimidine moieties into hybrid molecules and the application of green chemistry principles in their synthesis represent exciting avenues for generating next-generation therapeutics. T[9][15]he robust and self-validating protocols detailed in this guide provide a framework for the rigorous evaluation of these future candidates, ensuring that only the most promising compounds advance toward clinical development.

References

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link]

-

Rada, B., & Dragún, M. (1977). Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure. Acta Virologica, 21(5), 415-418. [Link]

-

(2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Mohamed, M. S., Awad, S. M., Abd El-tawab, N. A., & Ahmed, N. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296. [Link]

-

Pratyusha, C. H., et al. (2014). An overview on synthesis and biological activity of pyrimidines. International Journal of Pharmacy Review & Research. [Link]

-

(n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link]

-

Khan, I., et al. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [Link]

-

(n.d.). Synthesis, characterisation and antimicrobial activity of novel substituted pyrimidines. Der Pharma Chemica. [Link]

-

Abdel-Rahman, A. A. H. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1. [Link]

-

(2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Veterinaria. [Link]

-

(2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Trend in Scientific Research and Development. [Link]

-

Kumar, D., & Kumar, N. (2013). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 4(4). [Link]

-

Sharma, M. C., & Kumar, S. (2011). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 73(3), 231. [Link]

-

van Esdonk, M. W. J., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1029-1052. [Link]

-

Krzywik, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(8), 4492. [Link]

-

(2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics. [Link]

-

Alam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6146-6175. [Link]

-

Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303. [Link]

-

(2024). Current Advances in Synthesis and Therapeutic Applications of Pyrimidine. Oriental Journal of Chemistry. [Link]

-

(2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Research Journal of Pharmacy and Technology. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

Alam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

-

El-Gaby, M. S. A., et al. (2010). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Journal of the Serbian Chemical Society, 66(4), 237-246. [Link]

-

(2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

(2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

Havaldar, F. H., & Jain, R. (2008). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. E-Journal of Chemistry, 5(2), 241-246. [Link]

-

van Esdonk, M. W. J., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

-

Chen, C., et al. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature, 602(7895), 146-152. [Link]

-

Sharma, A., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 740131. [Link]

-

(2026). Synthesis and Biological Activities of Pyrimidines: A Review. ResearchGate. [Link]

-

Wirleitner, B., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research, 60(2), 195-203. [Link]

-

Smee, D. F., et al. (1985). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 28(4), 493-498. [Link]

-

Sharma, A. K., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 1(4). [Link]

-

Wu, K., et al. (2022). 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. Proceedings of the National Academy of Sciences, 119(17), e2119363119. [Link]

-

Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

-

Singh, R. P., et al. (2021). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases, 7(10), 3091-3100. [Link]

-

Kaur, N., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 220-223. [Link]

-

(n.d.). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

(2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]

-

(2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. sciensage.info [sciensage.info]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. wjarr.com [wjarr.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 13. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. ijpsjournal.com [ijpsjournal.com]

Comprehensive Solubility Profile and Handling Protocols for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8)

Executive Summary & Mechanistic Role

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8) is a highly specialized, halogenated pyrimidine derivative serving as a critical synthetic intermediate in the pharmaceutical industry. Its primary application is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which form the core pharmacophore of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors such as Palbociclib and Ribociclib[1][2].

For researchers and drug development professionals, mastering the solubility profile of this intermediate is paramount. The compound’s structural features—specifically the hydrophobic cyclopentyl ring and the electron-withdrawing bromo and chloro substituents—impart significant lipophilicity. This structural reality dictates its behavior in both organic synthesis (where it undergoes selective N-alkylation and cross-coupling) and in early-stage in vitro assay preparations[3][4].

Fig 1. Synthetic utility and downstream pharmacological pathway of the intermediate.

Physicochemical Properties & Thermodynamics of Solvation

The solubility of a compound is intrinsically linked to its molecular thermodynamics. For 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, the presence of dual halogens (Br, Cl) significantly increases the molecular volume and polarizability, while the cyclopentyl group disrupts the potential for water molecules to form an organized hydration shell around the pyrimidine nitrogen atoms. Consequently, the compound exhibits a high partition coefficient (LogP), driving it into organic phases and rendering aqueous solvation thermodynamically unfavorable[5][6].

Table 1: Key Physicochemical Parameters

| Property | Value | Source / Method |

| Molecular Formula | C9H11BrClN3 | PubChem[5] |

| Molecular Weight | 276.56 g/mol | PubChem[5] |

| XLogP3 / Est. LogP | 3.4 / 5.078 | Computed / Echemi[5][6] |

| Topological Polar Surface Area (TPSA) | 37.8 Ų | PubChem[5] |

| Boiling Point | 424.0 ± 30.0 °C (at 760 mmHg) | Echemi[6] |

| Density | 1.6 ± 0.1 g/cm³ | Echemi[6] |

Quantitative Solubility Profile

Understanding the exact solubility limits is critical to prevent precipitation during synthetic reactions or biological screening. The compound demonstrates excellent solubility in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which is capable of solvating both the polar pyrimidine core and the hydrophobic halogens/cyclopentyl ring[3][4].

Table 2: Empirical Solubility Data

| Solvent | Solubility Status | Mechanistic Causality |

| Water | Insoluble | High lipophilicity (LogP > 3.4) prevents the formation of a stable hydration shell[5][6]. |

| DMSO | Highly Soluble | Polar aprotic nature effectively disrupts intermolecular crystal lattice forces[3][4]. |

| Methanol | Soluble | Moderate hydrogen-bonding capability interacts with the pyrimidine nitrogens[7]. |

| Chloroform | Slightly Soluble (Requires Heat) | Low polarity requires thermal energy to overcome the solid-state lattice energy[6]. |

| Ethyl Acetate | Slightly Soluble (Requires Heat) | Similar to chloroform; heating increases kinetic energy for solvation[6]. |

Experimental Protocols: Solubilization and Assay Preparation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific causality to guarantee that the compound remains stable and fully solubilized.

Protocol A: Preparation of a Standardized 10 mM DMSO Stock Solution

Causality: DMSO is utilized because of its superior solvating power for lipophilic pyrimidines. Anhydrous conditions are strictly required to prevent water-induced precipitation and subsequent degradation[4].

-

Equilibration: Allow the vial containing solid 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine to equilibrate to room temperature in a desiccator before opening. Reasoning: Prevents atmospheric moisture condensation on the hygroscopic powder.

-

Weighing: Accurately weigh 2.77 mg of the compound using a microbalance.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

-

Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Reasoning: Sonication provides localized acoustic cavitation, breaking down micro-aggregates without applying excessive thermal stress.

-

Validation (QC): Visually inspect the solution against a dark background. It must be completely clear. For rigorous validation, analyze a 1 µL aliquot via LC-MS to confirm ≥96% purity and absence of degradation products.

-

Storage: Aliquot the stock into amber glass vials, purge the headspace with inert gas (Argon or Nitrogen), and store at -20°C[4].

Protocol B: Aqueous Buffer Dilution for In Vitro Assays

Causality: Direct addition of the compound to water causes immediate precipitation. It must be introduced via a concentrated DMSO vehicle into a buffered system, keeping the final DMSO concentration below cytotoxic thresholds (≤0.1%)[4].

-

Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5). Ensure the buffer is at room temperature.

-

Serial Dilution: If a 10 µM final assay concentration is desired, first create a 1 mM intermediate dilution in DMSO.

-

Aqueous Integration: Rapidly pipette 1 µL of the 1 mM intermediate stock into 99 µL of the HEPES buffer while vortexing continuously. Reasoning: Rapid mixing disperses the DMSO vehicle instantly, preventing localized high concentrations of water that trigger nucleation and precipitation.

-

Final State: The resulting solution contains 10 µM of the compound in 1% DMSO. For cell-based assays requiring ≤0.1% DMSO, adjust the intermediate stock concentration accordingly (e.g., dilute 1 µL of a 10 mM stock into 999 µL of buffer).

Fig 2. Standardized workflow for DMSO stock preparation and aqueous buffer dilution.

Conclusion

The successful handling of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine relies entirely on respecting its physicochemical boundaries. Its high LogP and lipophilic structural moieties render it strictly insoluble in aqueous media, necessitating the use of DMSO for stock preparations and careful, rapid-mixing protocols for buffer dilutions. Adhering to these thermodynamically grounded methodologies ensures compound integrity, prevents false negatives in biological assays due to precipitation, and streamlines the synthesis of advanced CDK4/6 inhibitors.

References

-

PubChem. "5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3". National Center for Biotechnology Information. Available at:[Link]

-

Colorkem. "5-Bromo-2-Chloro-N-Cyclopentylpyrimidin-4-Amine | 733039-20-8". Available at:[Link]

Sources

- 1. colorkem.com [colorkem.com]

- 2. 2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one | 1013916-37-4 [chemicalbook.com]

- 3. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | Benchchem [benchchem.com]

- 4. 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one | 1016636-76-2 | Benchchem [benchchem.com]

- 5. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. document.clearsynth.com [document.clearsynth.com]

The Strategic Role of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in the Synthesis of Palbociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib (Ibrance®), a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has revolutionized the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] Its intricate molecular architecture necessitates a sophisticated and efficient synthetic strategy. This in-depth technical guide dissects the pivotal role of a key starting material, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, in the convergent synthesis of Palbociclib. We will explore the chemical rationale behind its selection, detail the critical palladium-catalyzed coupling reactions it undergoes, and provide an expert analysis of the process chemistry that has enabled its large-scale production.

Introduction: The Significance of Palbociclib and its Synthesis